Product packaging for Cyproquinate(Cat. No.:CAS No. 19485-08-6)

Cyproquinate

Cat. No.: B1669670
CAS No.: 19485-08-6
M. Wt: 357.4 g/mol
InChI Key: JBCLGHRMQCEPFM-UHFFFAOYSA-N
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Description

Cyproquinate, with the CAS Registry Number 19485-08-6, is a bioactive chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.40 g/mol . It is classified as a small compound and is characterized as a quinoline derivative . Scientifically, it is identified as ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxyquinoline-3-carboxylate . The compound was previously established as an effective coccidiostat in veterinary medicine . Existing literature indicates that its preparation involves the ring closure of corresponding dialkyl (alkoxyphenylamino)methylenemalonates . The physical properties of this compound include a crystalline form when derived from DMF, with a melting point of 288-288.5°C (dec) . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO5 B1669670 Cyproquinate CAS No. 19485-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,7-bis(cyclopropylmethoxy)-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-24-20(23)15-9-21-16-8-18(26-11-13-5-6-13)17(7-14(16)19(15)22)25-10-12-3-4-12/h7-9,12-13H,2-6,10-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLGHRMQCEPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC3CC3)OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173136
Record name Cyproquinate
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19485-08-6
Record name Ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate
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Record name Cyproquinate [USAN]
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Record name CYPROQUINATE
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Record name Cyproquinate
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Record name CYPROQUINATE
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Synthetic Methodologies and Chemical Derivatization of Cyproquinate

Established Synthetic Pathways for Cyproquinate Elucidation

The synthesis of heterocyclic compounds like the quinoline (B57606) core of this compound often involves multi-step sequences utilizing various functional group transformations and cyclization reactions. Although the provided outline details specific intermediates, a comprehensive, single source detailing this exact pathway for this compound was not located in the public search results. However, general chemical principles and related synthetic examples allow for the elucidation of a plausible established pathway.

Synthesis Initiation via 2-Ethyloxazoline

The synthesis can potentially be initiated using 2-ethyloxazoline google.com. 2-Ethyloxazoline is a heterocyclic compound that can serve as a building block in organic synthesis. Its reactivity, particularly in ring-opening polymerization or reactions involving the nitrogen and oxygen atoms, can be exploited for the introduction of specific functional groups or the construction of larger molecular frameworks frontiersin.orgnih.govwikipedia.org. A Korean patent mentions the synthesis of 1,2,4-triazolone starting from 2-ethyloxazoline, indicating its utility as a starting material for related heterocyclic systems google.com.

Formation of Propionamide (B166681) Ether Intermediates

The formation of propionamide ether intermediates would typically involve the reaction of a propionic acid derivative with an alcohol-containing compound, where an ether linkage is also present or subsequently formed. Propionamides can be synthesized through the reaction of propanoic acid or its derivatives (like acyl chlorides or esters) with amines quora.comd-nb.inforesearchgate.net. Ether formation can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or tosylate libretexts.org. The specific propionamide ether intermediate in the synthesis of this compound would incorporate the necessary structural elements that will eventually form part of the quinoline ring system and the cyclopropylmethoxy substituents. While the precise reaction sequence for forming this intermediate in this compound synthesis was not explicitly found, the general methods for amide and ether formation are well-established in organic chemistry quora.comd-nb.inforesearchgate.netlibretexts.org.

Iminochloride Formation with Phosgene (B1210022)

Iminochlorides are reactive intermediates that can be formed from amides. The conversion of secondary amides to iminochlorides can be achieved using halogenating agents google.com. Phosgene (COCl₂) is a highly reactive compound used in organic synthesis for the formation of various functional groups, including acyl chlorides and isocyanates wikipedia.org. It can react with alcohols and amines wikipedia.org. The formation of an iminochloride from a propionamide ether intermediate using phosgene would involve the reaction of the amide functional group with phosgene, leading to the replacement of the amide oxygen with chlorine, resulting in the iminochloride structure. While the direct reaction of a specific propionamide ether with phosgene to form the relevant iminochloride for this compound synthesis was not detailed in the search results, phosgene is known to participate in reactions that activate amide linkages towards further transformations google.comwikipedia.orgjustia.com.

Cyclization to Triazolone through Ester Amide Interchange

The cyclization to a triazolone ring system through ester amide interchange is a key step in the formation of the heterocyclic core. Triazolones are a class of heterocyclic compounds containing a triazole ring with a ketone group ontosight.ai. Cyclization reactions involving ester and amide functional groups can lead to the formation of cyclic structures, including lactams and other heterocycles rsc.org. Ester-amide interchange reactions, where an ester reacts with an amine or amide to form a new amide and an alcohol, can be catalyzed by various reagents nih.gov. In the context of this compound synthesis, an intramolecular cyclization likely occurs, where the iminochloride intermediate reacts with a suitably positioned nitrogen or oxygen atom within the molecule, followed by rearrangement and loss of a small molecule, to form the triazolone ring. Alternatively, a reaction sequence involving ester-amide interchange could precede or be part of the cyclization process. The formation of triazolones can also be achieved through cycloaddition reactions rsc.org. The specific mechanism and conditions for the cyclization to the triazolone moiety in this compound through ester amide interchange were not explicitly detailed in the search results, but these general reaction types are relevant to the construction of such heterocyclic systems rsc.orgnih.govrsc.org.

Exploration of Alternative Synthetic Routes and Precursors

The exploration of alternative synthetic routes and precursors is a fundamental aspect of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals ox.ac.uk. Alternative routes are investigated to potentially improve yield, reduce reaction steps, utilize more readily available or cost-effective starting materials, minimize waste generation, or achieve better control over selectivity ox.ac.ukwiserpub.com. While specific alternative synthetic routes for this compound were not found in the public search results, research in chemical synthesis often involves evaluating different strategies to access a target molecule ox.ac.uk. This could involve starting from different basic building blocks, employing different reaction sequences, or utilizing different catalysts or reagents wiserpub.com. Precursors are the starting materials or intermediate compounds used in a synthesis molbase.com. Identifying and utilizing suitable precursors is crucial for designing an efficient and practical synthetic pathway molbase.comcreative-proteomics.com.

Molecular Pharmacology and Receptor Interaction Profiling of Cyproquinate

Characterization of Receptor Binding Specificity and Affinities

Research into cyproquinate's receptor interactions has aimed to define its binding profile across a range of important pharmacological targets. This involves assessing its affinity for different receptor types and subtypes, providing insights into the primary molecular targets through which it may exert its effects.

Adrenergic Receptor Interaction Dynamics and Subtype Selectivity

Adrenergic receptors, which bind catecholamines like epinephrine (B1671497) and norepinephrine, are a significant class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes mdpi.com. They are classified into alpha (α) and beta (β) subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) mdpi.com. The subtype selectivity of ligands targeting adrenergic receptors is a key determinant of their pharmacological effects and potential side effect profiles mdpi.combiorxiv.orgnih.govnih.gov.

Serotonin (B10506) Receptor Engagement and Modulatory Effects

Serotonin receptors, also known as 5-HT receptors, are another class of GPCRs that play diverse roles in the central and peripheral nervous systems frontiersin.orglenus.iewikipedia.org. They are involved in regulating mood, perception, cognition, and various physiological processes wikipedia.org. Different serotonin receptor subtypes exist, such as the 5-HT1A and 5-HT2A receptors, which can have distinct signaling pathways and functional outcomes upon ligand binding lenus.iewikipedia.org.

The search results indicate that serotonin receptors are targets for various compounds, with effects ranging from modulating immune function to influencing neural activity frontiersin.orgmdpi.com. For example, the 5-HT2A receptor is a primary target for some psychoactive substances and is involved in both central nervous system effects and peripheral anti-inflammatory responses wikipedia.orgmdpi.com. While the importance of serotonin receptor interactions and their modulatory effects are highlighted frontiersin.orglenus.iewikipedia.orgmdpi.com, specific detailed research findings on this compound's direct engagement with serotonin receptors and its resultant modulatory effects were not found within the provided search snippets. Studies on other ligands demonstrate that interactions can involve charge transfer and localized electrostatic interactions with the receptor uchile.cl.

Absence of Significant Interaction with Muscarinic Acetylcholine (B1216132) Receptors

Muscarinic acetylcholine receptors (mAChRs) are GPCRs activated by acetylcholine and are involved in numerous parasympathetic nervous system functions guidetopharmacology.orgnih.gov. There are five subtypes (M1-M5), and their orthosteric binding pocket is highly conserved, making the development of subtype-specific ligands challenging guidetopharmacology.org.

Based on the available search results, there is no specific information indicating that this compound has significant interaction or binding affinity for muscarinic acetylcholine receptors. The provided snippets discuss the general properties and ligand binding of mAChRs guidetopharmacology.orgnih.govuniprot.orgabcam.commdpi.com, noting that while some compounds show competitive binding affinity mdpi.com, the development of subtype-selective ligands is difficult due to the conserved binding site guidetopharmacology.org. The absence of this compound in the context of muscarinic receptor binding studies within these results suggests a lack of significant interaction.

Non-Inhibition of Monoamine Oxidase Activity

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that metabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) mayoclinic.orgclevelandclinic.orgnih.govwikipedia.org. Inhibition of MAO activity is a mechanism of action for certain antidepressant drugs mayoclinic.orgclevelandclinic.orgnih.govwikipedia.org.

The search results include information about MAO inhibition assays used to identify compounds that inhibit MAO-A or MAO-B evotec.com. These enzymes break down neurotransmitters, and their inhibition leads to increased levels of these neurotransmitters mayoclinic.orgclevelandclinic.orgnih.gov. However, there are no specific research findings within the provided snippets indicating that this compound acts as a monoamine oxidase inhibitor. The information focuses on the general mechanism and types of MAO inhibitors mayoclinic.orgclevelandclinic.orgnih.govwikipedia.orgevotec.com.

Modulatory Effects on Cell Adhesion Molecules and Related Receptors

Cell adhesion molecules (CAMs) are cell surface proteins that mediate cell-cell and cell-extracellular matrix interactions ethz.chnih.govfrontiersin.orgnih.gov. These molecules, including integrins, cadherins, selectins, and immunoglobulin superfamily CAMs, play crucial roles in numerous biological processes such as embryonic development, tissue assembly, immune responses, and cell signaling ethz.chnih.govfrontiersin.orgnih.govwikipedia.org. CAMs often function as transmembrane receptors, linking the extracellular environment to intracellular signaling pathways and the cytoskeleton ethz.chfrontiersin.orgnih.govwikipedia.org.

The provided search results describe the different families of CAMs and their functions in mediating cell adhesion and influencing cellular processes ethz.chnih.govfrontiersin.orgnih.govwikipedia.org. They highlight that CAMs can activate intracellular signaling cascades and regulate processes like cell growth, differentiation, and migration nih.govfrontiersin.orgwikipedia.org. While the importance and mechanisms of cell adhesion molecules and their related receptors are well-documented ethz.chnih.govfrontiersin.orgnih.govwikipedia.org, there were no specific research findings within the search snippets detailing this compound's modulatory effects on these molecules or their associated receptors.

Based on the conducted Google searches, no specific information detailing the interaction of the chemical compound this compound with cytokine, growth factor, or peptide hormone receptors was found. The search results provided general information about this compound and the mechanisms of action for these types of receptors, but did not link this compound to any interactions with them.

Therefore, it is not possible to generate the requested article section focusing solely on the molecular pharmacology and receptor interaction profiling of this compound with cytokine, growth factor, and peptide hormone receptors, as there are no specific research findings or data available on this topic within the search results.

Mechanistic Studies of Cyproquinate S Biological Actions

Elucidation of Anti-Coccidial Mechanisms of Action

Cyproquinate, a 4-hydroxyquinoline (B1666331) derivative, exerts its anti-coccidial effect primarily by interfering with the parasite's cellular respiration. Its mechanism of action is centered on the disruption of mitochondrial function, a critical pathway for the survival and replication of Eimeria species.

Comparative Mechanistic Analysis with Robenidine (B1679493) and Other Anti-Coccidial Agents

The mode of action of this compound can be better understood when compared with other anti-coccidial agents that target different metabolic pathways. A notable comparison is with robenidine, a guanidine (B92328) derivative. The coccidiocidal action of robenidine is considered more dominant than that of quinolones like this compound. acs.org Robenidine acts by inhibiting oxidative phosphorylation in the parasite's mitochondria, but its specific target within this process differs from that of the quinolones.

Other anti-coccidial quinolones, such as decoquinate (B1670147), share a similar mechanism with this compound, primarily targeting the mitochondrial electron transport chain. nih.gov In contrast, other classes of anti-coccidials have distinct mechanisms. For instance, ionophores disrupt the ion gradients across the parasite's cell membrane, while amprolium (B1666021) interferes with thiamine (B1217682) uptake. This variety in mechanisms is crucial for managing drug resistance in poultry farming through rotational drug programs.

Table 1: Comparative Mechanisms of Anti-Coccidial Agents

Compound Chemical Class Primary Mechanism of Action
This compound4-HydroxyquinolineInhibition of mitochondrial electron transport
RobenidineGuanidineInhibition of oxidative phosphorylation
DecoquinateQuinoloneInhibition of mitochondrial electron transport
AmproliumThiamine analogueThiamine antagonist, blocks thiamine receptors
MonensinPolyether ionophoreForms complexes with cations, altering membrane permeability

Identification of Cellular and Molecular Targets in Apicomplexan Parasites

Apicomplexan parasites, including Eimeria and Plasmodium, possess a mitochondrion that is a key target for chemotherapeutic intervention. The primary cellular target of this compound and related quinolones is the parasite's mitochondrion. nih.gov Within the mitochondrion, the molecular target is the electron transport chain, a series of protein complexes that are essential for generating ATP through oxidative phosphorylation.

Specifically, quinolones are understood to inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. frontiersin.orgmdpi.com This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent failure in ATP synthesis. The cytochrome bc1 complex is a well-validated drug target in various apicomplexan parasites due to structural differences compared to the host's mitochondrial complex, allowing for selective toxicity. frontiersin.org The close phylogenetic relationship between apicomplexan parasites means that many share common molecular targets for therapeutic agents. frontiersin.org

Pathways Perturbed in Eimeria Genus Parasites

The inhibitory action of this compound on the mitochondrial electron transport chain has significant downstream effects on the metabolic pathways of Eimeria parasites. The primary pathway perturbed is cellular respiration, which halts the parasite's energy production. This is particularly detrimental during the early stages of the parasite's life cycle, such as the sporozoite and first-stage schizonts, which are highly metabolically active. nih.gov

By disrupting the electron transport chain in Eimeria tenella mitochondria, this compound effectively starves the parasite of the energy required for growth, development, and replication. nih.gov Studies on the related quinolone decoquinate have shown that it has a static effect on sporozoites at high concentrations, preventing their development. nih.gov At lower concentrations, it allows for some development to proceed, but then exerts a cidal effect on the first-stage schizonts. nih.gov Furthermore, the sporulation of oocysts produced by parasites that complete their life cycle in the presence of suboptimal quinolone concentrations can be inhibited, suggesting an effect on the gametocyte stages as well. nih.gov Research has also pointed to the possibility of a branched electron transport chain in E. tenella mitochondria, which could have implications for the development of drug resistance. nih.gov

Investigation of Antimalarial Action Mechanisms

The antimalarial properties of quinoline (B57606) compounds have been recognized for centuries, with quinine (B1679958) being the first effective treatment for malaria. This compound, as a quinoline derivative, is also investigated for its potential antimalarial activity, with its mechanism likely mirroring that of other quinolones that target parasitic mitochondria.

Inhibitory Effects on Plasmodium falciparum Growth and Development Pathways

The growth and proliferation of Plasmodium falciparum, the deadliest species of malaria parasite, is dependent on various metabolic pathways, including mitochondrial respiration. While the primary role of the mitochondrial electron transport chain in the blood stages of P. falciparum is not ATP synthesis via oxidative phosphorylation, it is crucial for the regeneration of ubiquinone. This is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.

Therefore, the inhibitory effect of this compound on the P. falciparum cytochrome bc1 complex would disrupt the electron transport chain, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. mdpi.combiorxiv.org This would ultimately halt parasite replication and growth. Several potent tetrahydroquinolones have been shown to be effective against drug-resistant P. falciparum by targeting this mitochondrial complex. nih.gov

Analogous Mechanistic Insights from Related Antimalarial Quinolines (e.g., Hydroquinine)

The mechanisms of action of other antimalarial quinolines provide valuable insights into the potential ways this compound may function against Plasmodium. One of the most well-known quinoline antimalarials is chloroquine (B1663885). Chloroquine's mechanism involves accumulating in the parasite's acidic food vacuole. youtube.comyoutube.com Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. researchgate.net This leads to a buildup of toxic heme, which damages parasite membranes and leads to cell death. Hydroxychloroquine, a derivative of chloroquine, acts in a similar manner. drugbank.com

Hydroquinine, a derivative of quinine, is also thought to interfere with hemoglobin digestion within the parasite. These mechanisms, centered on the food vacuole, represent a different mode of action compared to the mitochondrial inhibition proposed for this compound's anti-coccidial activity. However, it is noteworthy that some quinoline-like antimalarials, such as atovaquone, do target the mitochondrial cytochrome bc1 complex in Plasmodium, similar to the proposed mechanism for this compound. mdpi.comnih.gov This suggests that the quinoline scaffold can be adapted to target different parasite organelles and pathways.

Potential Impact on Parasite Gene Expression and Protein Function

The primary mechanism of action for this compound and related quinolone anticoccidials is the inhibition of the parasite's mitochondrial electron transport chain. nih.govnih.gov Specifically, these compounds target the cytochrome bc1 complex (Complex III), a crucial enzymatic hub for cellular respiration and ATP synthesis. patsnap.com By binding to cytochrome b, a key subunit of this complex, this compound disrupts the transfer of electrons, effectively halting the process of oxidative phosphorylation. patsnap.comnih.gov This direct enzymatic inhibition leads to a cascade of downstream effects that profoundly impact the parasite's global gene expression and protein function, primarily through severe energy depletion.

The disruption of the electron transport chain collapses the mitochondrial membrane potential, which is essential for ATP synthase to produce ATP. nih.govnih.gov The resulting ATP deficit cripples numerous energy-dependent cellular processes that are fundamental to the parasite's survival, growth, and replication. While specific transcriptomic or proteomic studies detailing the precise changes in gene and protein expression following this compound treatment in Eimeria are not extensively documented, the consequences of such profound metabolic stress can be inferred from its mechanism.

Key cellular functions impacted by this ATP depletion include:

Protein Synthesis: The translation of messenger RNA (mRNA) into proteins is one of the most energy-intensive processes in a cell. A lack of ATP would lead to a global downregulation of protein synthesis, affecting the production of structural proteins, enzymes, and regulatory factors necessary for parasite development.

Nucleic Acid Synthesis: The synthesis of DNA and RNA precursors and the processes of replication and transcription are heavily reliant on ATP. Inhibition of these processes would arrest the parasite's cell cycle and prevent the multiplication of merozoites within the host cell. tandfonline.com

Maintenance of Ion Homeostasis: ATP-powered ion pumps are critical for maintaining cellular integrity and membrane potential. Disruption of these pumps due to energy depletion can lead to osmotic instability and cell death.

Cytoskeletal Dynamics and Motility: Parasite motility, which is essential for host cell invasion, relies on ATP to power motor proteins. frontiersin.org The static effect observed on sporozoites treated with quinolones is likely a direct result of the inability to generate sufficient energy for these processes. nih.gov

Therefore, the impact of this compound on gene expression is likely not one of specific up- or downregulation of particular pathways in a regulatory sense, but rather a widespread, secondary consequence of cellular energy collapse. Proteomic analyses of parasites treated with other mitochondrial inhibitors have shown significant alterations in the abundance of proteins related to metabolism, stress response, and protein synthesis, reflecting a systemic shutdown of cellular machinery. nih.govmdpi.com

Table 1: Predicted Downstream Effects of this compound-Induced ATP Depletion

Cellular Process Consequence of ATP Depletion Potential Impact on Parasite
Protein Synthesis (Translation) Inhibition of ribosome function and amino acid activation. Global decrease in enzyme and structural protein production, halting development.
DNA/RNA Synthesis Reduced availability of nucleotide triphosphates (NTPs). Arrest of the cell cycle; inability to replicate genetic material for schizogony.
Ion Transport Failure of ATP-dependent pumps (e.g., Na+/K+ ATPase). Loss of osmotic balance and membrane potential, leading to cell lysis.
Motility and Invasion Impaired function of motor proteins (e.g., myosin). Immobility of sporozoites and merozoites, preventing host cell invasion.
Stress Response Inability to mount an effective stress response (e.g., heat shock proteins). Increased vulnerability to cellular damage and inability to adapt.

Computational Approaches to Mechanistic Understanding

While experimental studies have identified the cytochrome bc1 complex as the target of quinolone anticoccidials, computational methods provide powerful tools to investigate these interactions at an atomic level and predict their broader biological consequences.

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the cytochrome b protein) to form a stable complex. researchgate.netpnas.org This method is instrumental in understanding the specific interactions that drive the inhibitory activity of drugs like this compound.

The target of this compound, the cytochrome bc1 complex, functions via a "Q cycle" that involves two distinct binding sites for its substrate, ubiquinone: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. nih.govmdpi.com Quinolone anticoccidials are known to be competitive inhibitors at one of these sites. Molecular docking simulations can build a three-dimensional model of the Eimeria cytochrome b protein and simulate the binding of this compound within these pockets.

Such simulations would aim to:

Identify the specific binding site: Determine whether this compound binds to the Qo or Qi site, which is crucial for understanding its precise inhibitory mechanism. pnas.orgresearchgate.net

Predict the binding pose: Model the exact orientation of the this compound molecule within the active site.

Analyze intermolecular interactions: Identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the drug. scielo.br This information is vital for explaining the drug's potency and its selectivity for the parasite's enzyme over the host's equivalent. nih.gov

Explain drug resistance: By modeling mutations observed in drug-resistant parasite strains, docking can show how changes in specific amino acid residues might disrupt drug binding and reduce efficacy.

Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the drug-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein induced by the drug, further elucidating the mechanism of inhibition. mdpi.com

Table 2: Key Components for Molecular Docking of this compound

Component Role in Simulation Example of Focus Area
Ligand This compound The 4-hydroxyquinoline core and associated functional groups.
Receptor Eimeria Cytochrome b Protein The three-dimensional structure of the Qo and Qi binding sites.
Key Residues Amino acids forming the binding pocket. Identifying residues like histidine, glutamate, and phenylalanine that interact with the ligand. scielo.br
Scoring Function Algorithm to estimate binding affinity. Calculating the free energy of binding to rank potential poses and predict potency.

Bioinformatic Analysis of Putative Downstream Signaling Pathways

Bioinformatics provides the tools to analyze large-scale biological datasets, such as transcriptomics (gene expression) and proteomics (protein expression), to understand the systemic effects of a drug. nih.govmdpi.com While specific data for this compound is limited, a bioinformatic approach could predict the downstream consequences of inhibiting the primary target.

If Eimeria-infected cells were treated with this compound and subjected to RNA sequencing, bioinformatic analysis would be used to identify differentially expressed genes (DEGs). nih.govnih.gov These DEGs would then be used for pathway enrichment analysis, which maps the affected genes to known metabolic and signaling pathways.

Based on this compound's mechanism, it is predictable that such an analysis would reveal significant dysregulation in the following pathways:

Oxidative Phosphorylation: This would be the most significantly impacted pathway, with downregulation of genes encoding subunits of the electron transport chain and ATP synthase, reflecting the direct drug target. mdpi.com

Citric Acid (TCA) Cycle: As the TCA cycle is functionally linked to the electron transport chain, its activity would likely be downregulated in response to the blockage.

ATP-Dependent Metabolic Pathways: Numerous pathways would be secondarily affected due to the lack of cellular energy. This would include the downregulation of genes involved in pyrimidine synthesis, amino acid metabolism, and fatty acid metabolism. pnas.org

Cell Cycle and DNA Replication: Genes controlling cell division and replication would likely be downregulated, consistent with the observed static effect of the drug on parasite development. researchgate.net

Stress Response Pathways: The parasite might initially upregulate genes associated with cellular stress in an attempt to counteract the toxic effects of the drug, though this response would ultimately fail as energy stores are depleted.

By integrating these data, bioinformatics can construct a network model of the cellular response to this compound, confirming that the inhibition of a single mitochondrial enzyme leads to a catastrophic and widespread failure of the parasite's metabolic machinery. researchgate.net

Preclinical Efficacy Studies and in Vitro Models of Cyproquinate

In Vitro Anti-Coccidial Efficacy Assessment

In vitro studies are crucial for understanding the direct impact of Cyproquinate on coccidia, a group of protozoan parasites that cause coccidiosis in various animal hosts, including poultry. These studies typically involve exposing different life stages of the parasite to varying concentrations of the compound and observing the resulting effects on parasite viability and replication. In vitro methods for assessing anticoccidial activity can involve studying both the exogenous phase (oocysts) and the endogenous phase (development within host cells) of the parasite lifecycle nih.gov.

Parasite Inhibition Assays in Cell Culture Systems

Cell culture systems provide a controlled environment to evaluate the effect of this compound on the intracellular development of Eimeria species, common causative agents of coccidiosis. These assays involve infecting a monolayer of host cells with Eimeria sporozoites and then treating the infected cells with this compound. The inhibition of parasite development within the host cells is subsequently measured. While the provided search results discuss in vitro anticoccidial activity of other substances and general methods nih.govmdpi.comveterinaryworld.orgnih.govnih.govnjap.org.ng, specific detailed findings on this compound's performance in these assays were not retrieved in the initial search. General methods involve assessing the ability of sporozoites to invade a cell monolayer and their subsequent development nih.gov.

Concentration-Dependent Effects on Parasite Viability and Replication

In Vitro Antimalarial Efficacy Assessment

The antimalarial efficacy of this compound has been investigated in vitro, primarily against Plasmodium falciparum, the most virulent species of malaria parasite affecting humans. These studies aim to determine the compound's ability to inhibit parasite growth during the erythrocytic stages of its life cycle. In vitro drug sensitivity assays are considered important tools for monitoring drug resistance in P. falciparum frontiersin.orgnih.gov.

Inhibition of Plasmodium falciparum Blood Stage Parasite Growth

In vitro assays for assessing antimalarial activity typically involve culturing Plasmodium falciparum parasites in the presence of varying concentrations of a test compound and measuring parasite growth or viability after a certain incubation period. Methods like the SYBR Green I fluorescence assay are commonly used for this purpose frontiersin.orgmdpi.comnih.gov. Studies on various antimalarial compounds demonstrate their ability to inhibit the metabolic activities of cultured P. falciparum nih.gov. While this compound is mentioned in the context of antimalarial drug resistance nu.ac.th, detailed data on its specific inhibition of P. falciparum blood stage growth, such as IC₅₀ values from in vitro assays, were not found within the provided search results.

In Vivo Preclinical Efficacy Models for Parasitic Diseases

In vivo preclinical models are used to evaluate the efficacy of drug candidates in a living organism, providing insights into pharmacokinetics, metabolism, and the compound's effect on the parasite within a complex biological system. For parasitic diseases, these models often involve infecting a suitable animal host with the parasite and then administering the test compound to assess its ability to reduce parasite burden, prevent disease progression, or improve survival.

For coccidiosis, in vivo studies typically involve infecting poultry or other relevant animal models with Eimeria oocysts and evaluating the effect of treatment on parameters such as lesion scores, oocyst shedding, and weight gain. While the search results discuss in vitro and in ovo methods for studying Eimeria nih.gov and the anticoccidial activity of other substances in animal models nih.gov, specific in vivo studies detailing this compound's efficacy against coccidiosis in animal models were not found in the provided snippets.

For malaria, rodent models, such as mice infected with Plasmodium berghei or Plasmodium yoelii, are commonly used for in vivo preclinical efficacy testing frontiersin.org. These models allow for the assessment of a compound's suppressive, curative, or prophylactic activity. While the search results mention in vivo antimalarial activities of other plant extracts in mice frontiersin.org and discuss in vivo bioluminescent imaging in rodent models for other parasitic diseases uantwerpen.be, specific data on in vivo preclinical efficacy studies of this compound against malaria in animal models were not present in the provided information.

Data Tables

Based on the provided search results, specific quantitative data on this compound's in vitro efficacy (e.g., IC50 values against specific parasite strains) or in vivo efficacy in preclinical models are not available to construct detailed data tables solely focused on this compound. The search results primarily discuss in vitro and in vivo methods in general or provide data for other compounds and extracts.

Evaluation in Avian Models for Coccidiosis (e.g., Broiler Trials)

Avian coccidiosis is a significant parasitic disease affecting poultry, caused by species of the genus Eimeria. animbiosci.orgcabidigitallibrary.orgijvets.com Broiler chickens are commonly used in preclinical trials to evaluate the efficacy of anticoccidial agents. zivobioscience.comfrontiersin.org These studies often involve challenging birds with sporulated Eimeria oocysts and assessing various parameters to determine the effectiveness of a treatment. cabidigitallibrary.orgijvets.com Key indicators of efficacy in broiler trials include reductions in intestinal lesion scores, decreased oocyst shedding in feces, and improvements in growth performance parameters such as feed conversion ratio (FCR) and body weight gain compared to infected, untreated control groups. cabidigitallibrary.orgijvets.comzivobioscience.com

While this compound is recognized as an anticoccidial agent targetmol.com, detailed preclinical efficacy data specifically for this compound in controlled broiler trials, including specific lesion scores, oocyst counts, or growth performance data, were not available in the provided search results. Studies evaluating other anticoccidial compounds in broilers have demonstrated significant reductions in average lesion scores and improved feed conversion compared to infected unmedicated control groups. cabidigitallibrary.org For example, studies have shown that certain treatments can lead to statistically significant improvements in growth performance and clinical signs of disease, such as intestinal lesion scores, in broiler chickens challenged with Eimeria. zivobioscience.com The assessment of drug efficacy in these models is considered crucial for monitoring the response of parasites to commonly used drugs. cabidigitallibrary.org

Assessment in Murine Malaria Models (e.g., Plasmodium yoelii)

Murine malaria models, particularly those utilizing Plasmodium yoelii, are valuable tools for the preclinical assessment of potential antimalarial compounds. nih.govmdpi.com P. yoelii is a rodent malaria parasite that can replicate critical aspects of malaria infections in humans, making it useful for evaluating drug efficacy and screening new drug candidates. nih.gov The P. yoelii model allows for rapid assessment of compound efficacy in vivo. nih.gov Studies using this model often screen new compounds for their ability to inhibit parasite growth. nih.gov

Research involving the testing of various compounds against P. yoelii has shown promising results in inhibiting parasite growth, with potential implications for effectiveness against human malaria. nih.gov These studies may demonstrate a link between in vitro antimalarial activity (using measures like IC50 and IC90 values) and in vivo activity in the P. yoelii model. nih.gov While the aminoguanidine (B1677879) chemotype, related to the structure of this compound, has been explored for antimalarial activity in murine models, including against Plasmodium yoelii, demonstrating potent efficacy for some analogues acs.org, specific detailed efficacy data for this compound itself against Plasmodium yoelii was not found in the provided search results. Studies on related compounds have reported in vivo efficacy, such as ED50 values, in murine malaria models. acs.org

Ex Vivo Analysis of Target Engagement and Pharmacodynamic Markers

Ex vivo analysis and the assessment of target engagement and pharmacodynamic (PD) markers are critical components of preclinical and clinical drug development. criver.comantarosmedical.comnih.govdrugtargetreview.com Target engagement refers to the binding of a drug candidate to its intended molecular target within a biological system. criver.comantarosmedical.comdrugtargetreview.com Pharmacodynamic markers, on the other hand, measure the biological effects of a drug, which can include modulation of a pathway, phenotypic changes in target cells, or changes in disease pathophysiology. drugtargetreview.com

Ex vivo assays can be used to predict pharmacological activity at the intended site of action. nih.gov These assays involve using biological samples (such as blood or tissue) taken from treated subjects or animals and assessing the compound's effect on the target or downstream markers outside the living organism. nih.govunige.ch Demonstrating target engagement and confirming the mechanism of action through PD biomarkers is a key factor in improving the probability of success in drug development. criver.comantarosmedical.com Various techniques, including imaging measurements and cellular assays, are employed to assess target engagement and PD markers. nih.govdrugtargetreview.comunige.ch

Structure Activity Relationship Sar and Medicinal Chemistry Optimization

Identification of Essential Pharmacophores for Biological Activity

The biological activity of a compound is dictated by its interaction with biological targets, which in turn is governed by specific chemical features or groups within the molecule known as pharmacophores. dotmatics.comnih.gov While detailed, specific pharmacophore models for Cyproquinate itself are not extensively described in the provided search results, insights can be drawn from SAR studies on related quinoline-based antiparasitics, such as 4-aminoquinolines like chloroquine (B1663885) and amodiaquine. esr.ienih.govslideshare.net

In the context of 4-aminoquinolines, the quinoline (B57606) ring system is considered essential for activity. esr.ieslideshare.net The terminal amino group in these structures is also vital, as it is involved in protonation within the acidic digestive vacuole of the malaria parasite, leading to accumulation of the drug. esr.ie The presence of a chlorine atom at the 7-position of the quinoline ring has been correlated with higher antimalarial activity in some 4-aminoquinolines. esr.ie

This compound, with its 4-oxo-1H-quinoline-3-carboxylate core and cyclopropylmethoxy substituents at positions 6 and 7, shares the fundamental quinoline scaffold with these known antiparasitics. nih.gov By analogy, the quinoline ring system is likely a critical pharmacophore for this compound's activity. The specific substitution pattern, particularly the cyclopropylmethoxy groups, and the ethyl carboxylate moiety at the 3-position, represent key structural elements that would define this compound's unique pharmacophore and contribute to its specific biological profile. Identifying the precise role of each of these groups through systematic structural modifications is central to SAR studies.

Rational Design and Synthesis of this compound Analogues for Enhanced Efficacy

Rational design and synthesis of analogues involve modifying the structure of a lead compound like this compound to improve its efficacy, potency, selectivity, or pharmacokinetic properties. chemrxiv.orgumich.edu This process is guided by SAR information, computational modeling, and an understanding of the target or mechanism of action. umich.edunih.govnih.gov

Although specific details on the rational design and synthesis of this compound analogues are not provided in depth by the search results, the general principles of medicinal chemistry optimization apply. polyu.edu.hkscg.ch This would involve:

Modification of the quinoline core: Altering substituents on the quinoline ring, such as the cyclopropylmethoxy groups or the ethyl carboxylate. This could involve changing the length or nature of the alkoxy chains, replacing the cyclopropyl (B3062369) ring with other cyclic or acyclic groups, or modifying the ester functionality.

Alteration of the linker region (if applicable): While this compound doesn't have a flexible side chain like the diamino-alkyl chain in chloroquine, modifications to the groups directly attached to the quinoline core fall under this principle.

Isosteric replacements: Substituting atoms or groups with others having similar electronic or steric properties to see how the biological activity is affected.

The synthesis of these analogues would employ various organic chemistry techniques to selectively introduce or modify functional groups on the this compound scaffold or build related structures from simpler precursors. theswissbay.chnih.govmpdkrc.edu.in

SAR Studies for Modulating Receptor Selectivity and Potency

SAR studies are instrumental in understanding how structural changes influence a compound's interaction with its biological target(s) and thereby modulate selectivity and potency. dotmatics.comcreative-proteomics.com Potency refers to the concentration of a compound required to produce a given effect, while selectivity refers to its ability to preferentially interact with one target over others.

For this compound, SAR studies would aim to determine how modifications to the quinoline core, the cyclopropylmethoxy groups, or the ester moiety affect its potency against coccidia and malaria parasites. This would involve synthesizing a series of analogues and testing their activity in relevant in vitro and in vivo models. nih.govagriculturejournals.czvetdergikafkas.orgnih.gov

For example, altering the length or branching of the alkoxy chains at positions 6 and 7 could impact how the molecule fits into the binding site of its target enzyme or receptor, potentially affecting potency. Replacing the cyclopropyl ring might influence lipophilicity or steric interactions, leading to changes in activity or selectivity. Modifications to the carboxylate group could affect ionization state and interactions with charged residues in the binding site.

By systematically varying these parts of the molecule and observing the resulting changes in anti-coccidial and antimalarial activity, researchers can build a detailed picture of the SAR and identify modifications that enhance potency against the desired targets while potentially reducing activity against host cell targets, thus improving selectivity.

Impact of Structural Modifications on Anti-Coccidial and Antimalarial Activity

Structural modifications to the this compound scaffold can have a profound impact on its anti-coccidial and antimalarial activity. Based on SAR principles observed for related compounds, certain trends can be anticipated.

For instance, in 4-aminoquinolines, changes to the side chain length and the nature of the terminal amino group significantly influence activity against different Plasmodium falciparum strains, including chloroquine-resistant ones. esr.ienih.gov Similarly, modifications to the quinoline ring substituents in other quinoline derivatives have been shown to affect antimalarial potency and activity against different life stages of the parasite. nih.govwho.int

For this compound, potential impacts of structural modifications on activity could include:

Changes in target binding affinity: Modifications might strengthen or weaken interactions with the specific molecular target(s) in coccidia and malaria parasites, leading to increased or decreased potency.

Alterations in pharmacokinetic properties: Structural changes can affect absorption, distribution, metabolism, and excretion, influencing the concentration of the drug that reaches the parasite.

Modulation of resistance mechanisms: Modifications might allow the compound to circumvent existing resistance mechanisms in the parasites.

While specific data tables detailing the impact of this compound analogues are not available in the provided text, SAR studies on this compound would involve generating such data. This would typically involve synthesizing a series of analogues and evaluating their half-maximal inhibitory concentration (IC50) or other measures of efficacy against relevant parasite strains. Comparing the activity of the analogues to that of the parent compound, this compound, would reveal the impact of each structural modification.

For example, a hypothetical data table illustrating the impact of modifications might look like this (this is a conceptual example based on general SAR principles, not derived from the provided search results for this compound specifically):

CompoundStructural Modification (relative to this compound)Anti-coccidial Activity (IC50 µM)Antimalarial Activity (IC50 µM)
This compoundParent CompoundXY
Analogue AModified alkoxy chain at position 6X'Y'
Analogue BDifferent substituent at position 3X''Y''
Analogue CReplacement of cyclopropyl ringX'''Y'''

Note: X, Y, X', Y', etc., represent hypothetical activity values.

Advanced Research Perspectives and Future Directions for Cyproquinate

Discovery and Validation of Novel Molecular Targets

The precise mechanisms of action for many quinoline (B57606) compounds are not fully elucidated, presenting an opportunity for the discovery of novel molecular targets for Cyproquinate. A significant area of future research lies in identifying and validating these targets within pathogenic organisms.

A promising approach for target identification is the use of functional proteomics. This methodology can exploit the structural similarities between quinoline compounds and endogenous molecules, such as the purine (B94841) ring of ATP, to identify proteins that bind to this compound. For instance, displacement affinity chromatography, which has been used to screen for proteins that bind to other quinoline drugs, could be adapted for this compound. In such an experimental setup, a lysate from the target organism, such as the protozoan parasite Eimeria, would be passed over a column containing immobilized ATP-binding proteins. The subsequent introduction of this compound could then displace and elute specific binding proteins, which can be identified using mass spectrometry.

One study utilizing this approach on other quinoline drugs identified human aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets. drugbank.com While these specific targets were identified in human cells, the methodology provides a robust framework for identifying analogous or entirely novel targets within parasites. The validation of these potential targets would then involve a series of biochemical and genetic assays. For example, the enzymatic activity of a candidate target protein could be measured in the presence and absence of this compound to determine if it has an inhibitory effect. Furthermore, genetic techniques such as CRISPR-Cas9 could be employed to knock down or modify the expression of the target protein in the parasite, followed by an assessment of the parasite's susceptibility to this compound.

The discovery and validation of novel molecular targets for this compound would not only provide a more profound understanding of its mechanism of action but could also open avenues for the development of more potent and selective derivatives.

Table 1: Potential Methodologies for Novel Target Discovery of this compound

Methodology Description Potential Application for this compound Research
Functional Proteomics The large-scale study of proteins and their functions. Identification of this compound-binding proteins in pathogenic organisms.
Affinity Chromatography A method of separating a biomolecule from a mixture, based on a highly specific interaction such as that between antigen and antibody, enzyme and substrate, or receptor and ligand. Isolation of proteins that specifically bind to a this compound-linked resin.
Mass Spectrometry An analytical technique that measures the mass-to-charge ratio of ions. Identification of proteins eluted during affinity chromatography.
Enzymatic Assays Laboratory methods for measuring the rate of an enzyme reaction. Validation of this compound's inhibitory effect on a potential target enzyme.
CRISPR-Cas9 Gene Editing A technology that can be used to edit genes. To genetically validate the role of a potential target in this compound's mechanism of action.

Investigation of Combination Therapies and Synergistic Interactions in Preclinical Contexts

The use of combination therapies is a cornerstone of modern medicine, aimed at enhancing efficacy, reducing the likelihood of drug resistance, and minimizing toxicity. In the context of this compound, particularly for its application against coccidiosis in poultry, the investigation of combination therapies holds significant promise. nih.gov

Preclinical studies could be designed to explore the synergistic interactions between this compound and other established anticoccidial agents. The rationale behind such combinations is that the two drugs may act on different molecular targets or pathways within the parasite, leading to a more potent effect than either drug alone. nih.gov For example, combining this compound with an ionophore coccidiostat, which disrupts the parasite's ion balance, could prove to be a highly effective strategy.

The assessment of synergy in preclinical models can be quantified using various methods, such as the isobologram analysis, which provides a graphical representation of the interaction between two drugs. Such studies would involve treating parasite cultures or infected animals with a range of concentrations of this compound and the partner drug, both individually and in combination.

Furthermore, the potential for combining this compound with non-traditional therapies, such as probiotics or vaccines, is an emerging area of interest. nih.govthepoultrysite.com Probiotics may enhance the host's gut health and immune response, thereby creating an environment less favorable for parasite proliferation. nih.gov A combination of this compound and a coccidiosis vaccine could also be beneficial, with the vaccine stimulating a host immune response and this compound helping to control the initial parasite burden. nih.govresearchgate.net Preclinical trials investigating these combinations would assess outcomes such as parasite load, intestinal lesion scores, and host immune parameters. nih.gov

The successful demonstration of synergistic interactions in preclinical settings would provide a strong rationale for the development of fixed-dose combination products containing this compound, potentially leading to more effective and sustainable control strategies for parasitic diseases. nih.gov

Application of Systems Biology and Omics Technologies in Research

Systems biology, which seeks to understand the complex interactions within biological systems, coupled with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful lens through which to investigate the multifaceted effects of this compound. nih.govbiorxiv.org The application of these technologies can provide a holistic view of the cellular and systemic responses to the compound, moving beyond the study of a single molecular target.

A multi-omics approach could be employed to unravel the broader mechanism of action of this compound. For instance, treating a parasite culture with this compound and subsequently analyzing changes in its transcriptome (the complete set of RNA transcripts) and proteome (the entire set of proteins) could reveal which cellular pathways are perturbed by the drug. This could lead to the identification of not only the primary target but also secondary or downstream effects.

Metabolomics, the study of the complete set of small-molecule metabolites, can also provide valuable insights. nih.govbiorxiv.orgnih.gov By analyzing the metabolic profile of a parasite or host organism after treatment with this compound, researchers can identify alterations in key metabolic pathways. This information could be crucial for understanding how the drug impacts the parasite's energy production, nutrient uptake, or other essential functions. A recent study on the effects of an anticoccidial vaccine and Eimeria challenge in chickens utilized a multi-omics approach, integrating metabolomics and microbiota data to identify distinct profiles for healthy, infected, and recovering animals. nih.govbiorxiv.orgnih.gov This highlights the feasibility and power of such an approach in the field of coccidiosis research.

Furthermore, omics technologies can be instrumental in investigating mechanisms of drug resistance. By comparing the genomic, transcriptomic, or proteomic profiles of this compound-sensitive and -resistant parasite strains, researchers can identify genetic mutations or changes in gene expression that contribute to resistance. This knowledge is vital for the long-term sustainable use of the compound and for the development of strategies to overcome resistance.

Development of Novel Preclinical Disease Models for Comprehensive Efficacy Assessment

The comprehensive assessment of a drug's efficacy relies on the availability of robust and relevant preclinical models. While in vivo animal models remain a critical component of drug development, there is a growing emphasis on the development of novel in vitro and ex vivo models that can provide more detailed mechanistic insights and allow for higher throughput screening. f1000research.comresearchgate.netresearchgate.net

For a compound like this compound, particularly in its application against intracellular parasites such as Eimeria, advanced cell culture systems are invaluable. The development of in vitro assays using primary host intestinal epithelial cells or immortalized cell lines that can support the complete intracellular life cycle of the parasite would be a significant step forward. f1000research.comresearchgate.net Such models would allow for the detailed microscopic and molecular analysis of this compound's effect on parasite invasion, replication, and egress from host cells.

A particularly exciting development is the use of intestinal organoids. researchgate.net These are three-dimensional structures grown from stem cells that self-organize to mimic the architecture and cellular complexity of the intestine. Avian intestinal organoids have been successfully developed and offer a more physiologically relevant model for studying host-parasite interactions and for testing the efficacy of anticoccidial drugs like this compound. researchgate.net These models can more accurately reflect the in vivo environment and may provide more predictive data on drug efficacy.

In addition to these cellular models, in ovo assays, which utilize chicken embryos, can serve as an intermediate step between in vitro and in vivo studies. nih.gov These models can be used to assess the efficacy of this compound against different stages of the parasite's life cycle in a living organism while reducing the number of live animals required for research. f1000research.com

The adoption and refinement of these novel preclinical models will enable a more comprehensive and nuanced assessment of this compound's efficacy, providing valuable data to guide its further development and application.

Table 2: Advanced Preclinical Models for this compound Efficacy Assessment

Model Type Description Advantages for this compound Research
In Vitro Cell Culture Culturing of host cells and parasites in a laboratory setting. High-throughput screening, detailed mechanistic studies at the cellular level. f1000research.comresearchgate.net
Intestinal Organoids 3D self-organizing structures derived from stem cells that mimic the intestinal epithelium. High physiological relevance, better prediction of in vivo efficacy. researchgate.net
In Ovo Assays Use of chicken embryos to study parasite development and drug efficacy. Bridge between in vitro and in vivo studies, reduces the need for live animal testing. nih.gov

Q & A

Q. Q1. How should researchers design initial experiments to evaluate Cyproquinate’s pharmacokinetic properties?

Methodological Answer : Begin with a two-phase experimental design :

  • Phase 1 (In Vitro) : Use liver microsomes or hepatocyte models to assess metabolic stability and enzyme inhibition/induction .
  • Phase 2 (In Vivo) : Employ a pre-test/post-test control group design in rodent models, measuring plasma concentration-time profiles under controlled dosing regimens .
    Key Metrics : Bioavailability (AUC), half-life (t½), and clearance (CL). Ensure reproducibility by adhering to OECD Guidelines for chemical characterization .

Q. Q2. What are validated protocols for synthesizing this compound analogs with structural modifications?

Methodological Answer : Follow modular synthetic routes with iterative optimization:

Core Structure : Start with quinolone scaffold synthesis via Gould-Jacobs cyclization, ensuring purity via HPLC (>98%) .

Side-Chain Modifications : Introduce substituents (e.g., alkyl, aryl groups) using Suzuki-Miyaura coupling, monitoring steric effects via molecular docking simulations .

Characterization : Validate structures using NMR, HRMS, and X-ray crystallography. Cross-reference with spectral databases (e.g., PubChem, Reaxys) .

Q. Q3. How can researchers address conflicting data on this compound’s efficacy across different parasite strains?

Methodological Answer : Adopt a systematic contradiction analysis framework :

  • Step 1 : Stratify data by parasite genotype (e.g., Plasmodium falciparum vs. Babesia bovis) and assay conditions (e.g., IC₅₀ values under varying pH levels) .
  • Step 2 : Conduct meta-regression to identify confounding variables (e.g., resistance markers like pfcrt mutations) .
  • Step 3 : Validate hypotheses via isogenic parasite lines engineered to express specific resistance mechanisms .

Advanced Research Questions

Q. Q4. What factorial design strategies optimize this compound’s combination therapy for drug-resistant parasites?

Methodological Answer : Implement a 2×2 factorial design to test interactions:

  • Variables : this compound dose (low vs. high) + adjuvant (e.g., artemisinin derivative vs. protease inhibitor).
  • Outcomes : Parasite clearance rate, host toxicity (ALT/AST levels) .
  • Analysis : Use ANOVA with post-hoc Tukey tests to isolate synergistic/antagonistic effects. Report effect sizes with 95% confidence intervals .

Q. Q5. How to resolve discrepancies in this compound’s mechanism of action across proteomic and transcriptomic datasets?

Methodological Answer : Apply multi-omics integration :

Proteomics : Identify target proteins via affinity chromatography and SILAC labeling.

Transcriptomics : Perform RNA-seq on treated vs. untreated parasites, focusing on differentially expressed genes (|log2FC| >1, FDR <0.05).

Pathway Enrichment : Use tools like STRING or KEGG to map overlapping pathways (e.g., heme biosynthesis inhibition). Validate via CRISPR-Cas9 knockout models .

Q. Q6. What statistical methods are robust for analyzing this compound’s dose-response nonlinearity in heterogeneous cell populations?

Methodological Answer : Employ hierarchical Bayesian modeling :

  • Model Structure : Incorporate random effects for cell subpopulations and fixed effects for dose gradients.
  • Software : Use Stan or JAGS for Markov Chain Monte Carlo (MCMC) sampling.
  • Validation : Compare Watanabe-Akaike Information Criterion (WAIC) across nested models to select optimal fit .

Q. Q7. How to ensure reproducibility in this compound’s in vivo toxicity studies across labs?

Methodological Answer : Adopt the ARRIVE 2.0 guidelines :

  • Standardization : Define exact animal strains, feed, and housing conditions (e.g., temperature, light cycles).
  • Blinding : Randomize treatment groups and use blinded histopathological assessments.
  • Data Sharing : Publish raw datasets (e.g., liver histology slides, serum biochemistry) in FAIR-aligned repositories like Zenodo .

Methodological Frameworks

Q. Q8. What PICOT elements are critical for formulating this compound-related clinical trial hypotheses?

Methodological Answer : Structure hypotheses using the PICOT framework :

  • Population : Plasmodium-infected patients aged 18–65.
  • Intervention : Oral this compound (5 mg/kg/day) vs. standard chloroquine therapy.
  • Comparison : Placebo-controlled, double-blind design.
  • Outcome : Parasitemia reduction ≥95% at 72 hours.
  • Time : 7-day follow-up for recrudescence monitoring .

Q. Q9. How to apply the FINER criteria to evaluate this compound research feasibility?

Methodological Answer : Assess projects using FINER :

  • Feasible : Secure validated parasite strains and LC-MS/MS equipment for pharmacokinetic assays.
  • Interesting : Address gaps in resistance mechanisms (e.g., pfmdr1 copy number variations).
  • Novel : Explore this compound’s off-target effects on host mitochondrial enzymes.
  • Ethical : Comply with IACUC protocols for animal welfare.
  • Relevant : Align with WHO malaria eradication goals .

Q. Q10. How can researchers leverage factorial designs to study this compound-environment interactions?

Methodological Answer : Use a 3-way factorial design with:

  • Factors : Temperature (25°C vs. 37°C), pH (6.5 vs. 7.4), and this compound concentration.
  • Response Variables : Drug stability (HPLC quantification), parasite growth inhibition.
  • Analysis : Multivariate ANOVA with interaction plots to identify conditional efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.